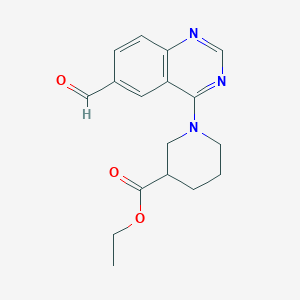
Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline ring fused with a piperidine ring, which is further substituted with an ethyl ester group and a formyl group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of the Piperidine Ring: The quinazoline intermediate is then reacted with piperidine in the presence of a suitable catalyst to form the quinazoline-piperidine fused ring system.
Esterification: The resulting compound is then esterified with ethyl chloroformate to introduce the ethyl ester group.
Formylation: Finally, the formyl group is introduced using a formylating agent such as formic acid or formyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Quinazoline-piperidine carboxylic acid derivatives.
Reduction: Hydroxymethyl quinazoline-piperidine derivatives.
Substitution: Amide or thioester derivatives of quinazoline-piperidine.
科学研究应用
Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate can be compared with other quinazoline derivatives such as:
Ethyl 1-(6-methylquinazolin-4-yl)piperidine-3-carboxylate: Similar structure but with a methyl group instead of a formyl group, leading to different biological activities.
Ethyl 1-(6-chloroquinazolin-4-yl)piperidine-3-carboxylate: Contains a chloro group, which may enhance its antimicrobial properties.
Ethyl 1-(6-nitroquinazolin-4-yl)piperidine-3-carboxylate: The nitro group may confer different electronic properties, affecting its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
648449-18-7 |
|---|---|
分子式 |
C17H19N3O3 |
分子量 |
313.35 g/mol |
IUPAC 名称 |
ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate |
InChI |
InChI=1S/C17H19N3O3/c1-2-23-17(22)13-4-3-7-20(9-13)16-14-8-12(10-21)5-6-15(14)18-11-19-16/h5-6,8,10-11,13H,2-4,7,9H2,1H3 |
InChI 键 |
RYFOGQACKLNAMA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCCN(C1)C2=NC=NC3=C2C=C(C=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















